- Photoredox Catalysis Enables Decarboxylative Cyclization with Hypervalent Iodine(III) Reagents: Access to 2,5-Disubstituted 1,3,4-OxadiazolesOrganic Letters, 2020, 22(24), 9621-9626,
Cas no 931760-32-6 (Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate)

931760-32-6 structure
商品名:Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- ETHYL 5-(4-BROMOPHENYL)-1,3,4-OXADIAZOLE-2-CARBOXYLATE
- Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate, AldrichCPR
- Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate (ACI)
- AKOS001805000
- 931760-32-6
- CS-10443
- MFCD14743926
- ETHYL5-(4-BROMOPHENYL)-1,3,4-OXADIAZOLE-2-CARBOXYLATE
- CCG-129851
- Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate
-
- インチ: 1S/C11H9BrN2O3/c1-2-16-11(15)10-14-13-9(17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3
- InChIKey: ZOZDFQUVDQQEMJ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)C1=NN=C(C(=O)OCC)O1
計算された属性
- せいみつぶんしりょう: 295.97965g/mol
- どういたいしつりょう: 295.97965g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.2
- 疎水性パラメータ計算基準値(XlogP): 2.7
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM529998-1g |
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |
931760-32-6 | 97% | 1g |
$317 | 2024-07-19 | |
TRC | E904473-50mg |
Ethyl 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylate |
931760-32-6 | 50mg |
$ 210.00 | 2022-06-05 | ||
TRC | E904473-10mg |
Ethyl 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylate |
931760-32-6 | 10mg |
$ 50.00 | 2022-06-05 | ||
A2B Chem LLC | AI62282-250mg |
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |
931760-32-6 | 98% | 250mg |
$104.00 | 2024-07-18 | |
abcr | AB594608-1g |
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate; . |
931760-32-6 | 1g |
€426.10 | 2024-07-19 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY332-100mg |
ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |
931760-32-6 | 95% | 100mg |
¥259.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY332-250mg |
ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |
931760-32-6 | 95% | 250mg |
¥605.0 | 2024-04-16 | |
A2B Chem LLC | AI62282-100mg |
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |
931760-32-6 | 98% | 100mg |
$51.00 | 2024-07-18 | |
Aaron | AR00II6U-1g |
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |
931760-32-6 | 98% | 1g |
$226.00 | 2025-02-13 | |
Aaron | AR00II6U-5g |
ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |
931760-32-6 | 98% | 5g |
$1130.00 | 2024-07-18 |
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Catalysts: 3,4,5,6-Tetra-9H-carbazol-9-yl-1,2-benzenedicarbonitrile Solvents: Dichloromethane ; 5 h, 25 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: tert-Butanol Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,3,4,5,6-pentafluorophenyl)-… Solvents: 1,2-Dichloroethane ; 5 min, 0 °C
1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine ; 10 h, 0 °C; 10 h, 0 °C
1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine ; 10 h, 0 °C; 10 h, 0 °C
リファレンス
- N-Heterocyclic Carbene-Catalyzed Cyclization of Aldehydes with α-Diazo Iodonium Triflate: Facile Access to 2,5-Disubstituted 1,3,4-OxadiazolesOrganic Letters, 2021, 23(11), 4185-4190,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 6 h, rt
1.2 Reagents: Tosyl chloride ; 18 h, rt
1.2 Reagents: Tosyl chloride ; 18 h, rt
リファレンス
- Synthesis, fungicidal activity, and 3D-QSAR of tetrazole derivatives containing phenyloxadiazole moietiesBioorganic & Medicinal Chemistry Letters, 2021, 34,,
ごうせいかいろ 4
はんのうじょうけん
1.1 Catalysts: Phosphorus oxychloride ; 3 h, 90 °C
1.2 Solvents: Water ; cooled
1.2 Solvents: Water ; cooled
リファレンス
- Design and synthesis of 2,5-disubstituted oxadiazole as novel PTP1B inhibitorsInternational Journal of Pharmaceutical and Phytopharmacological Research, 2014, 3(5), 383-386,
ごうせいかいろ 5
はんのうじょうけん
1.1 Solvents: Dichloromethane ; 12 h, 25 °C
リファレンス
- Catalyst-Free Visible-Light-Promoted Cyclization of Aldehydes: Access to 2,5-Disubstituted 1,3,4-Oxadiazole DerivativesACS Omega, 2021, 6(40), 26699-26706,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Acetonitrile ; 12 h, rt
リファレンス
- Visible Light-Induced Coupling Cyclization Reaction of α-Diazosulfonium Triflates with α-Oxocarboxylic Acids or AlkynesJournal of Organic Chemistry, 2022, 87(24), 16604-16616,
ごうせいかいろ 7
はんのうじょうけん
1.1 Catalysts: 3,4,5,6-Tetra-9H-carbazol-9-yl-1,2-benzenedicarbonitrile Solvents: Dichloromethane ; 5 h, rt
リファレンス
- Method for synthesizing 1,3,4-oxadiazole heterocyclic compound and its application in preparation of drug, China, , ,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 8 h, rt
1.2 Reagents: Tosyl chloride , Triethylamine ; overnight, rt
1.2 Reagents: Tosyl chloride , Triethylamine ; overnight, rt
リファレンス
- Intramolecular Cycloadditions of Photogenerated Azaxylylenes with Oxadiazoles Provide Direct Access to Versatile Polyheterocyclic Ketopiperazines Containing a Spiro-oxirane MoietyOrganic Letters, 2015, 17(3), 438-441,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 18 h, 0 °C → rt
1.2 Reagents: Tosyl chloride , Triethylamine ; 36 h, rt
1.2 Reagents: Tosyl chloride , Triethylamine ; 36 h, rt
リファレンス
- Preparing method and application of 1,3,4-oxadiazole oxime derivative for controlling plant diseases, China, , ,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 h, -10 °C; 8 h, rt
1.2 Reagents: Tosyl chloride ; 12 h, rt
1.2 Reagents: Tosyl chloride ; 12 h, rt
リファレンス
- Oxazolyl steroid derivative for controlling plant pests, China, , ,
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate Raw materials
- 4-Bromobenzaldehyde
- 2-(4-Bromophenyl)-2-oxoacetic acid
- ethyl 2-chloro-2-oxo-acetate
- 1,2-Benziodoxole-1(3H)-acetic acid, α-diazo-3-oxo-, ethyl ester
- 4-Bromobenzohydrazide
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate Preparation Products
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate 関連文献
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
931760-32-6 (Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate) 関連製品
- 1361670-80-5(6,2',3',5'-Tetrachlorobiphenyl-2-carboxylic acid amide)
- 2580250-80-0(5-bromo-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-fluorobenzoic acid)
- 476464-69-4(N-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide)
- 82331-14-4(methyl 2-(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanylacetate)
- 2229622-26-6(1-methyl-4-(pyrrolidin-3-yl)methyl-1H-indole)
- 1368932-32-4(2-1-methyl-5-(propan-2-yl)-1H-1,2,4-triazol-3-ylacetic acid)
- 83330-28-3(2-(furan-2-yl)-5-methyl-1H-benzimidazole)
- 1806135-54-5(Ethyl 3-hydroxy-2-nitro-6-(trifluoromethoxy)pyridine-4-carboxylate)
- 2098133-65-2(2-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one)
- 613-46-7(naphthalene-2-carbonitrile)
推奨される供給者
atkchemica
(CAS:931760-32-6)Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:931760-32-6)Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate

清らかである:99%
はかる:1g
価格 ($):219.0